![molecular formula C24H25NO7 B282515 4-[2-(2,4-dimethoxyphenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B282515.png)
4-[2-(2,4-dimethoxyphenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(2,4-dimethoxyphenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound is commonly referred to as DMB-3115 and has been studied extensively for its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of DMB-3115 is not fully understood, but it is believed to work by modulating the activity of certain enzymes and signaling pathways in the body. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation. DMB-3115 also activates AMP-activated protein kinase (AMPK), which is involved in regulating energy metabolism.
Biochemical and Physiological Effects:
DMB-3115 has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are involved in the development of many chronic diseases. DMB-3115 has also been shown to improve insulin sensitivity and reduce the risk of type 2 diabetes. Additionally, it has been shown to have anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using DMB-3115 in lab experiments is its ability to modulate multiple signaling pathways and enzymes. This makes it a useful tool for studying the mechanisms underlying various diseases. However, one limitation of using DMB-3115 is its complex synthesis process, which can make it difficult to obtain pure samples for experiments.
Direcciones Futuras
There are several future directions for the study of DMB-3115. One area of research is the development of more efficient synthesis methods to produce larger quantities of pure DMB-3115. Another area of research is the investigation of its potential therapeutic applications in the treatment of other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, more research is needed to fully understand the mechanism of action of DMB-3115 and its effects on various signaling pathways and enzymes.
Métodos De Síntesis
The synthesis of DMB-3115 involves a multi-step process that includes the reaction of 2,4-dimethoxybenzaldehyde with 4-methylbenzoyl chloride to form an intermediate compound. This intermediate compound is then reacted with ethyl acetoacetate to form the final product, DMB-3115. The synthesis process is complex and requires careful control of reaction conditions to ensure the purity of the final product.
Aplicaciones Científicas De Investigación
DMB-3115 has been studied extensively for its potential therapeutic applications in the treatment of various diseases. It has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. Studies have also shown that DMB-3115 can improve insulin sensitivity and reduce the risk of type 2 diabetes.
Propiedades
Fórmula molecular |
C24H25NO7 |
|---|---|
Peso molecular |
439.5 g/mol |
Nombre IUPAC |
4-[(3E)-2-(2,4-dimethoxyphenyl)-3-[hydroxy-(4-methylphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]butanoic acid |
InChI |
InChI=1S/C24H25NO7/c1-14-6-8-15(9-7-14)22(28)20-21(17-11-10-16(31-2)13-18(17)32-3)25(24(30)23(20)29)12-4-5-19(26)27/h6-11,13,21,28H,4-5,12H2,1-3H3,(H,26,27)/b22-20+ |
Clave InChI |
KEZYJLYHNGEEHP-LSDHQDQOSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCC(=O)O)C3=C(C=C(C=C3)OC)OC)/O |
SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCC(=O)O)C3=C(C=C(C=C3)OC)OC)O |
SMILES canónico |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCC(=O)O)C3=C(C=C(C=C3)OC)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(furan-2-ylmethyl)-4-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-[(E)-3-phenylprop-2-enoyl]-2H-pyrrol-5-one](/img/structure/B282437.png)
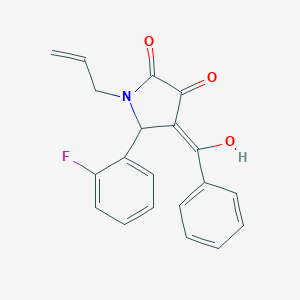
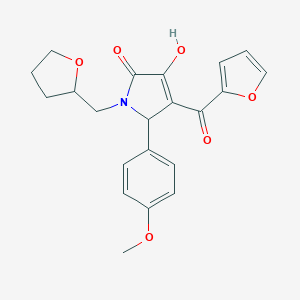
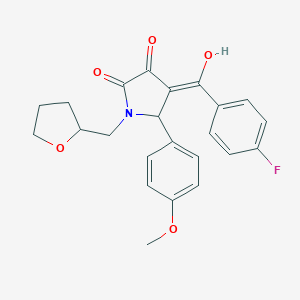
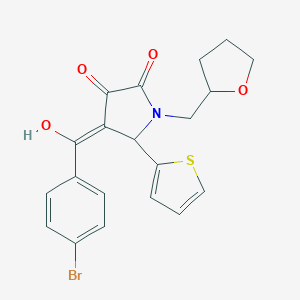
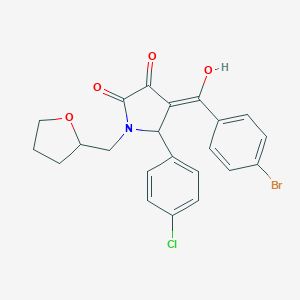
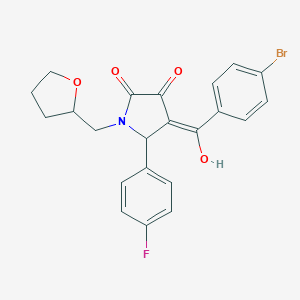
![4-(2,4-dimethoxyphenyl)-3,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B282453.png)
![4-(4-chlorobenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282459.png)
![3-hydroxy-4-(4-methoxybenzoyl)-5-(4-methoxyphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282460.png)
![5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282461.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxybenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282463.png)
![5-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282464.png)